2-烯丙基环己醇

描述

2-Allylcyclohexanol is a compound that is not directly mentioned in the provided papers, but its structure can be inferred as a cyclohexanol with an allyl group attached. This type of compound is relevant in the field of organic chemistry due to its potential as an intermediate in various synthetic pathways and its presence in natural products.

Synthesis Analysis

The synthesis of compounds related to 2-allylcyclohexanol can be achieved through various methods. For instance, the π-facial diastereoselection in the 1,2-addition of allylmetal reagents to cyclohexanone derivatives is a method that can potentially be applied to the synthesis of 2-allylcyclohexanol . Allylsamarium bromide-mediated cascade cyclization is another method that could be adapted for the synthesis of complex structures involving the allylcyclohexanol framework . Additionally, trans-2,6-disubstituted cyclohexanones have been synthesized through allylic substitution, which could be a step towards the synthesis of 2-allylcyclohexanol .

Molecular Structure Analysis

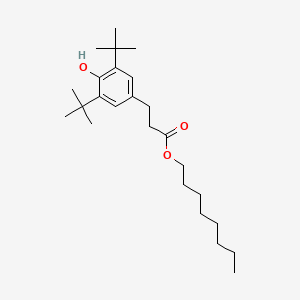

The molecular structure of 2-allylcyclohexanol would consist of a six-membered cyclohexane ring with a hydroxyl group (alcohol) and an allyl group attached. The stereochemistry of such compounds is crucial, as seen in the synthesis of trans-2,6-disubstituted cyclohexanones, where the stereochemistry is controlled by the pre-existing chirality on the ring . The synthesis of (1-allylcyclohexa-2,5-dienyl)arenes involves the installation of a quaternary center, which is also relevant to the stereochemical considerations of 2-allylcyclohexanol .

Chemical Reactions Analysis

2-Allylcyclohexanol and its derivatives can undergo various chemical reactions. For example, selective iodination of allylic alcohols to form α-iodoketones has been reported, which could be applicable to the iodination of 2-allylcyclohexanol . Epoxidation of 2-allylcyclohexanone, a closely related compound, has been achieved using benzonitrile-hydrogen peroxide, indicating that oxidation reactions are possible for the allyl group in these compounds . A modified thermodynamically controlled deracemization of 2-allylcyclohexanone has been developed, which could be relevant for the enantioselective synthesis of 2-allylcyclohexanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-allylcyclohexanol would be influenced by the presence of the allyl group and the hydroxyl group. The polymerization of 2-allyl-1-methylenecyclohexane, a related compound, indicates that the allyl group can participate in polymerization reactions, which could affect the physical properties of the resulting polymers . The asymmetric synthesis of 2-alkylcyclohexanones through enamine alkylation suggests that the reactivity of the cyclohexanone ring can be manipulated through the introduction of different substituents, which would also apply to 2-allylcyclohexanol . Intramolecular oxymercuration reactions of allyl-2 cyclohexanols have been studied, showing regiospecificity but not stereoselectivity, which could be relevant for understanding the reactivity of the hydroxyl group in 2-allylcyclohexanol10.

科学研究应用

化学合成和衍生物:2-烯丙基环己醇及其衍生物会发生各种化学反应,包括碘环化和还原过程。例如,2-烯丙基环己醇的碘化作用会产生2-(碘甲基)八氢苯并呋喃,进一步还原为立体异构的甲基八氢苯并呋喃(Gevaza 等人,1985 年)。另一项研究涉及顺式和反式-3-烯丙基环己醇衍生物的合成,作为探索新化学途径的一部分(Macrosson 等人,1968 年)。

聚合过程:2-烯丙基环己醇在聚合中起作用,特别是在通过交替的分子内-分子间传播机制生产聚[1,8-亚甲基[4.3.0]双环壬烷]方面。该过程涉及使用各种引发剂合成单体及其聚合(Butler 和 Miles,1966 年)。

分析化学和毒理学:在分析化学中,与 2-烯丙基环己醇结构相关的化合物(例如 3-甲氧基苯基环己胺)使用气相色谱法和质谱法等技术进行表征。这些分析对于识别生物基质中的精神活性物质至关重要(De Paoli 等人,2013 年)。

有机合成和立体化学:该化合物在不对称合成和立体化学中具有应用。例如,2-烯丙基环己酮的热力学控制非对映异构化被开发用于有效转化为其 R-异构体(Kaku 等人,2004 年)。此外,2-烯丙基环己酮的选择性氧化以产生特定的酮环氧化物和其他产物证明了其在有机合成中的多功能性(Payne,1962 年)。

非均相催化:与 2-烯丙基环己醇相关的环醇(例如 2-环己烯-1-醇)在金基材料上的氧化展示了分子结构在非均相氧化转化中的重要性。这些研究提供了对分子在这些过程中的反应性的见解(Liu 和 Friend,2010 年)。

药物化学应用:该化合物用于合成天然产物的类似物,例如西福他汀。这些合成涉及复杂的反应机制,并有助于开发新的药物(Kenworthy 等人,2004 年)。

作用机制

安全和危害

属性

IUPAC Name |

2-prop-2-enylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h2,8-10H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIOKFOCGZXJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472729 | |

| Record name | 2-allylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21895-83-0 | |

| Record name | 2-allylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B3023455.png)

![(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine](/img/structure/B3023460.png)

![1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine](/img/structure/B3023461.png)

![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B3023464.png)

![octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B3023466.png)

![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B3023468.png)

![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-5,10,15,20,25,30,35,40-Octakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B3023472.png)